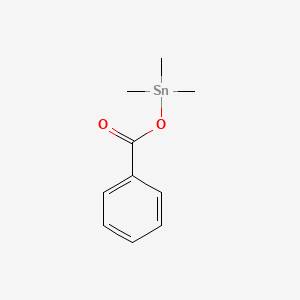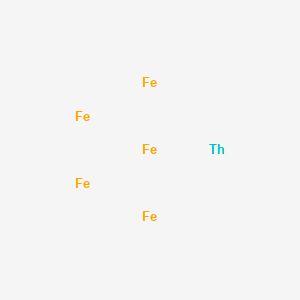
Iron;thorium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron;thorium is an intermetallic compound that combines the properties of both iron and thorium. Iron is a transition metal known for its strength, ductility, and high melting point, while thorium is a slightly radioactive actinide with potential applications in nuclear energy. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. These reactions use reactive metals to reduce compounds, producing metals, alloys, and composites. For instance, thorium can be reduced using magnesium or calcium in a high-temperature environment to form thorium metal, which can then be combined with iron to form the desired intermetallic compound .
Industrial Production Methods: Industrial production of this compound compounds often involves the extraction of thorium from its ores, such as thorite and monazite. The extracted thorium is then purified and combined with iron through high-temperature metallurgical processes. These processes ensure the formation of a stable intermetallic compound with the desired properties .
Analyse Chemischer Reaktionen
Types of Reactions: Iron;thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation state of thorium in these compounds is typically +4, while iron can exhibit multiple oxidation states, such as +2 and +3 .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include hydrochloric acid, sulfuric acid, and various organic solvents. These reactions often occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, oxidation reactions may produce thorium dioxide and iron oxides, while reduction reactions can yield pure thorium and iron metals .
Wissenschaftliche Forschungsanwendungen
Iron;thorium compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of iron;thorium compounds involves their interaction with various molecular targets and pathways. In biological systems, iron is essential for the production of hemoglobin and other respiratory enzymes, while thorium’s radioactive properties can cause cellular damage through ionizing radiation . The combination of these elements results in a compound that can interact with both biological and non-biological systems in unique ways .
Vergleich Mit ähnlichen Verbindungen
Thorium dioxide (ThO2): A common thorium compound used in nuclear reactors.
Iron oxides (Fe2O3, Fe3O4): Widely used in various industrial applications, including pigments and magnetic materials.
Comparison: Iron;thorium compounds are unique due to the combination of iron’s metallic properties and thorium’s radioactive characteristics.
Eigenschaften
CAS-Nummer |
12518-89-7 |
|---|---|
Molekularformel |
Fe5Th |
Molekulargewicht |
511.26 g/mol |
IUPAC-Name |
iron;thorium |
InChI |
InChI=1S/5Fe.Th |
InChI-Schlüssel |
GJEZFXDASHZTRO-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Th] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


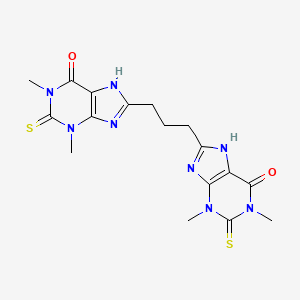


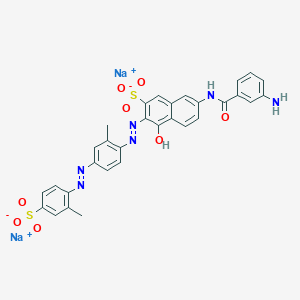
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
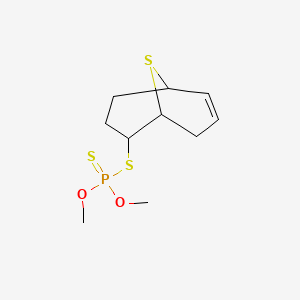

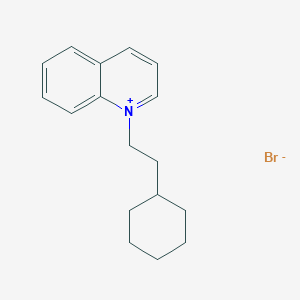


![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
